Cas no 1218771-02-8 (2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene)
![2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene structure](https://ja.kuujia.com/scimg/cas/1218771-02-8x500.png)
2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene 化学的及び物理的性質
名前と識別子
-
- 5,6-b']dithiophene
- 2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene
- 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene
- 1218771-02-8
- Stannane,1,1'-naphtho[1,2-b:5,6-b']dithiophene-2,7-diylbis[1,1,1-trimethyl-
- trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane
- SCHEMBL15751133
- F77666
- trimethyl[12-(trimethylstannyl)-3,11-dithiatetracyclo[7.7.0.0(2),?.0(1)?,(1)?]hexadeca-1,4,6,8,10(14),12,15-heptaen-4-yl]stannane
-
- インチ: InChI=1S/C14H6S2.6CH3.2Sn/c1-3-11-12(13-9(1)5-7-15-13)4-2-10-6-8-16-14(10)11;;;;;;;;/h1-6H;6*1H3;;
- InChIKey: BTKBDGJRKILTRR-UHFFFAOYSA-N
- ほほえんだ: C[Sn](C)(C)C1=CC2=C(S1)C3=C(C=C2)C4=C(C=C3)C=C(S4)[Sn](C)(C)C
計算された属性
- せいみつぶんしりょう: 565.93575g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 2
- どういたいしつりょう: 567.93635g/mol
- 単一同位体質量: 567.93635g/mol
- 水素結合トポロジー分子極性表面積: 56.5Ų
- 重原子数: 24
- 複雑さ: 437
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640463-250mg |
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene |
1218771-02-8 | 98% | 250mg |
¥4063.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640463-1g |
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene |
1218771-02-8 | 98% | 1g |
¥8752.00 | 2024-08-09 | |
Ambeed | A1156207-1g |
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene |
1218771-02-8 | 99% | 1g |
$1041.0 | 2025-03-16 | |
Ambeed | A1156207-250mg |
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene |
1218771-02-8 | 99% | 250mg |
$386.0 | 2025-03-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640463-100mg |
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene |
1218771-02-8 | 98% | 100mg |
¥2404.00 | 2024-08-09 | |
Aaron | AR021WY7-50mg |
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene |
1218771-02-8 | 99% | 50mg |
$116.00 | 2025-03-07 | |
1PlusChem | 1P021WPV-50mg |
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene |
1218771-02-8 | 99% | 50mg |
$112.00 | 2023-12-25 | |
Ambeed | A1156207-50mg |
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene |
1218771-02-8 | 99% | 50mg |
$135.0 | 2025-03-16 | |
1PlusChem | 1P021WPV-100mg |
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene |
1218771-02-8 | 99% | 100mg |
$175.00 | 2023-12-25 | |
Aaron | AR021WY7-100mg |
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene |
1218771-02-8 | 99% | 100mg |
$214.00 | 2025-02-13 |
2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene 関連文献
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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2. Book reviews
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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7. Book reviews
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiopheneに関する追加情報
Recent Advances in the Application of 2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene (CAS: 1218771-02-8) in Organic Electronics and Biomedical Research
The compound 2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene (CAS: 1218771-02-8) has recently garnered significant attention in both organic electronics and biomedical research due to its unique structural and electronic properties. This stannylated naphthodithiophene derivative serves as a critical building block for the synthesis of high-performance organic semiconductors, particularly in the development of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Its extended π-conjugated system and electron-rich nature make it an ideal candidate for enhancing charge transport properties in organic electronic devices.
Recent studies have demonstrated the efficacy of 2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene in Stille coupling reactions, a widely used method for constructing conjugated polymers and small molecules. For instance, researchers have successfully employed this compound to synthesize low-bandgap polymers with exceptional photovoltaic performance, achieving power conversion efficiencies (PCEs) exceeding 10% in OPV devices. The compound's ability to facilitate efficient π-π stacking and charge delocalization has been highlighted as a key factor in these advancements.
Beyond its applications in organic electronics, 2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene has also shown promise in biomedical research. Preliminary investigations suggest that derivatives of this compound exhibit potential as fluorescent probes for cellular imaging, owing to their strong fluorescence emission and photostability. Additionally, its structural motif has been explored in the design of novel drug delivery systems, where its planar aromatic system could enhance interactions with biological membranes.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of 2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene, as well as in optimizing its performance in various applications. Future research directions may focus on developing more sustainable synthetic routes, improving the compound's solubility in common organic solvents, and exploring its potential in emerging fields such as bioelectronics and theranostics. As the demand for advanced organic materials continues to grow, this compound is poised to play an increasingly important role in bridging the gap between chemical synthesis and functional applications.
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